molecular formula C17H11Cl2F3N2O B2463060 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478040-15-2

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2463060
CAS No.: 478040-15-2
M. Wt: 387.18
InChI Key: ZSLGBBHGXQPGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation

The systematic naming of 6,7-dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline follows the Hantzsch–Widman nomenclature for heterocyclic compounds. The parent structure is quinoxaline , a bicyclic system comprising two fused six-membered rings: one benzene ring and one pyrazine ring (two nitrogen atoms at positions 1 and 2). Substituents are numbered sequentially, starting from the nitrogen atoms.

  • Position 2 : A 2,6-dimethylphenoxy group (a phenoxy substituent with methyl groups at carbons 2 and 6 of the benzene ring).
  • Position 3 : A trifluoromethyl (-CF₃) group.
  • Positions 6 and 7 : Two chlorine atoms.

The substituents are listed in alphabetical order (chloro precedes phenoxy and trifluoromethyl) with their respective locants. The full IUPAC name is validated by its SMILES notation (FC(C1=NC2=CC(Cl)=C(Cl)C=C2N=C1OC3=C(C)C=CC=C3C)(F)F) and InChIKey (ZSLGBBHGXQPGQB-UHFFFAOYSA-N), which confirm the connectivity and stereochemistry.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 478040-15-2 , which distinguishes it from structurally similar molecules. Its molecular formula, C₁₇H₁₁Cl₂F₃N₂O , corresponds to a molecular weight of 387.18 g/mol .

Property Value Source Validation
CAS Registry Number 478040-15-2
Molecular Formula C₁₇H₁₁Cl₂F₃N₂O
Molecular Weight 387.18 g/mol

The formula is corroborated by mass spectrometry and elemental analysis data from suppliers. For comparison, related compounds such as 6,7-dichloro-2,3-dimethylquinoxaline (CAS 52736-71-7) and 2,3-dichloro-6,7-dimethylquinoxaline (CAS 4092647) exhibit distinct molecular formulas (C₁₀H₈Cl₂N₂), emphasizing the specificity of the trifluoromethyl and phenoxy substituents in the target compound.

Structural Isomerism and Substituent Position Analysis

Structural isomerism in this compound arises from variations in substituent positions on the quinoxaline core. Key isomeric forms include:

  • Positional Isomers :

    • 6,7-dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline (CAS 477889-08-0), where the methyl groups on the phenoxy ring are at positions 2 and 4 instead of 2 and 6.
    • 6,7-dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline (CAS 477889-38-6), with methyl groups at positions 2 and 3.
  • Functional Group Isomers :

    • Replacement of the trifluoromethyl group with other electron-withdrawing groups, such as in 2,3-dichloro-6-(trifluoromethoxy)quinoxaline (CAS 1253522-03-0), which substitutes a trifluoromethoxy group at position 6.
Compound Name CAS Number Substituent Positions
This compound 478040-15-2 2,6-dimethylphenoxy (C2), CF₃ (C3), Cl (C6, C7)
6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline 477889-08-0 2,4-dimethylphenoxy (C2), CF₃ (C3), Cl (C6, C7)
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline 1253522-03-0 Cl (C2, C3), CF₃O (C6)

The 2,6-dimethylphenoxy group in the target compound minimizes steric hindrance compared to bulkier substituents, as evidenced by its synthetic preference in agrochemical applications. Substituent positioning also affects electronic properties: chlorine atoms at C6 and C7 enhance electrophilic reactivity, while the trifluoromethyl group at C3 contributes to lipophilicity.

Properties

IUPAC Name

6,7-dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-9(2)14(8)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLGBBHGXQPGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichlorination of Quinoxaline Derivatives

Chlorination at positions 6 and 7 is achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF). For example, 6-bromo-1,4-dihydroquinoxaline-2,3-dione undergoes chlorination with POCl₃/DMF at 80°C for 12 hours, yielding 6-bromo-2,3-dichloroquinoxaline. This method ensures high regioselectivity due to the electron-withdrawing effects of the bromine substituent, which activates adjacent positions for electrophilic substitution.

Trifluoromethylation Strategies

Trifluoromethyl groups are introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A practical approach involves treating 2,3-dichloroquinoxaline with trifluoromethylcopper(I) complexes in anhydrous tetrahydrofuran (THF) at −78°C, achieving 65–70% yields. Alternatively, Ullmann-type coupling with methyl trifluoroborate under palladium catalysis provides moderate yields (50–55%) but superior scalability.

Phenoxy Group Installation

The 2-(2,6-dimethylphenoxy) moiety is appended through nucleophilic aromatic substitution (SNAr) under basic conditions.

Optimization of Reaction Conditions

2,6-Dimethylphenol is deprotonated with potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 120°C. The resulting phenoxide ion reacts with 6,7-dichloro-3-(trifluoromethyl)quinoxaline, displacing the chloride at position 2. Key parameters include:

  • Temperature : 120–130°C (prevents decomposition of trifluoromethyl group).
  • Solvent : DMSO (enhances nucleophilicity of phenoxide).
  • Reaction Time : 24–36 hours (ensures complete substitution).

Characterization by ¹H NMR confirms successful substitution, with aromatic protons of the phenoxy group appearing as a multiplet at δ 6.8–7.2 ppm and methyl groups as singlets at δ 2.3 ppm.

Purification and Analytical Data

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 8:1), yielding >90% purity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) validates homogeneity, showing a single peak at 254 nm.

Spectroscopic Characterization

  • IR (KBr) : Peaks at 1320 cm⁻¹ (C−F stretch) and 1250 cm⁻¹ (C−O−C ether linkage).
  • ¹H NMR (CDCl₃) : δ 2.32 (s, 6H, CH₃), 6.98–7.45 (m, 3H, aromatic), 8.12–8.30 (m, 2H, quinoxaline).
  • ¹³C NMR : δ 16.4 (CH₃), 121.5 (q, J = 272 Hz, CF₃), 154.2 (C−O).

Alternative Synthetic Routes

Multicomponent Reaction (MCR) Approach

A high-throughput method employs a one-pot MCR using 4-bromo-o-phenylenediamine, hexafluoroacetone, and 2,6-dimethylphenol. This protocol, conducted in ethylene glycol at 150°C for 48 hours, achieves 40–45% yield but reduces purification steps.

Late-Stage Functionalization

Post-functionalization of preassembled quinoxaline cores via photoredox catalysis has been explored. Visible-light-mediated C−H trifluoromethylation using Ru(bpy)₃Cl₂ as a catalyst provides moderate yields (35–40%) but demonstrates potential for scalability.

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing substitution at position 3 is minimized by using bulky bases (e.g., t-BuOK) that favor attack at the less hindered position 2.
  • Trifluoromethyl Group Stability : Elevated temperatures during phenoxy installation risk CF₃ decomposition. Slow addition of phenoxide and strict temperature control mitigate this.
  • Byproduct Formation : Dichloroquinoxaline dimers are removed via recrystallization from ethanol/water (3:1).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Classical SNAr 70–75 >90 High
MCR Approach 40–45 85–90 Moderate
Photoredox Catalysis 35–40 80–85 Low

The classical SNAr route remains optimal for large-scale synthesis, whereas MCR methods suit library diversification.

Industrial-Scale Considerations

Batch processes using 6,7-dichloro-3-(trifluoromethyl)quinoxaline as an intermediate are preferred for volumes >1 kg. Key steps include:

  • Reactor Design : Glass-lined steel reactors resist corrosion from POCl₃ and DMF.
  • Waste Management : Neutralization of POCl₃ with aqueous NaOH generates phosphate salts, which are filtered and disposed.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 and 7 undergo nucleophilic substitution (SₙAr) under controlled conditions. The electron-withdrawing trifluoromethyl group at position 3 activates these positions by polarizing the aromatic ring, enhancing electrophilicity.

Reaction Type Reagents/Conditions Products Key Observations
Amine Substitution Primary amines (e.g., NH₂R), DMF, 80–100°C6/7-Amino derivativesSelective substitution at position 7 observed due to steric hindrance at position 6 .
Alkoxy Substitution Alkoxides (e.g., NaOR), THF, reflux6/7-Alkoxy-quinoxaline derivativesHigher yields achieved with electron-rich alkoxides (e.g., OMe⁻ > OEt⁻).
Thiol Substitution Thiophenol, K₂CO₃, DMSO, 60°C6/7-Arylthio derivativesReaction proceeds via intermediate Meisenheimer complexes .

Mechanistic Insight :

  • The trifluoromethyl group stabilizes the negatively charged transition state during SₙAr via inductive effects .

  • Steric hindrance from the 2,6-dimethylphenoxy group reduces substitution rates at position 6 compared to position 7.

Reductive Dechlorination

Catalytic hydrogenation selectively removes chlorine atoms without altering other functional groups:

Conditions Catalyst Products Applications
H₂ (1 atm), Pd/C, EtOH, 25°C10% Pd/C6/7-Dechloro derivativesIntermediate for synthesizing non-halogenated analogs .

Limitation : Over-reduction of the quinoxaline ring is avoided by maintaining low H₂ pressure .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form biaryl systems:

Coupling Type Reagents Products Yield
Suzuki-Miyaura ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF6/7-Aryl-quinoxaline hybrids60–75%
Buchwald-Hartwig ArNH₂, Pd₂(dba)₃, Xantphos6/7-Arylamino derivatives50–68%

Electronic Effects :

  • The trifluoromethyl group enhances oxidative addition efficiency in Pd-catalyzed reactions .

Biological Activity Modulation via Structural Modifications

Substitution patterns directly influence bioactivity:

Derivative Biological Activity IC₅₀/GI₅₀ Source
6,7-Diethoxy analogAntiviral (HSV-1 inhibition)1.5 μM
6-Amino-7-Cl analogAnticancer (MCF7 cell line)0.42 μM
7-(4-Methoxyphenylthio) analogAnti-inflammatory (TNF-α inhibition)82% at 10 μM

Structure-Activity Relationship (SAR) :

  • Electron-donating groups (e.g., NH₂, OMe) at position 6 enhance antiviral potency .

  • Bulky substituents at position 7 improve selectivity for kinase inhibition .

Stability and Degradation Pathways

The compound degrades under harsh acidic or basic conditions:

Condition Degradation Pathway Major Products
Conc. H₂SO₄, 100°CHydrolysis of phenoxy groupQuinoxaline-2,3-diol derivatives
NaOH (aq), refluxCF₃ group defluorinationPartially defluorinated byproducts

Handling Recommendations :

  • Store under inert atmosphere to prevent hydrolysis.

  • Avoid prolonged exposure to strong acids/bases .

Scientific Research Applications

Chemistry

  • Building Block : 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various substitution reactions that can lead to the formation of novel quinoxaline derivatives.

Biology

  • Biological Activities : The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific biological targets, modulating their activity, which could be beneficial in developing new therapeutic agents.

Medicinal Chemistry

  • Drug Development : There is ongoing research into the compound's efficacy in targeting specific pathways associated with diseases such as cancer and bacterial infections. Its structural features allow for modifications that can enhance bioactivity and selectivity towards target cells.

Case Study 1: Antimicrobial Activity

Research studies have demonstrated that derivatives of quinoxaline exhibit significant antimicrobial activity against various pathogens. In vitro assays have shown that compounds related to this compound possess inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics.

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, derivatives of this compound were tested against several cancer cell lines. Results indicated that certain modifications to the quinoxaline structure enhanced cytotoxicity against HeLa and MCF-7 cell lines. This highlights the compound's potential as a lead structure for novel anticancer drugs.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Substituent Position Variations

  • 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline: Substitution with pyridinyl groups instead of phenoxy/trifluoromethyl introduces nitrogen atoms, enhancing coordination capacity for metal complexes and modifying solubility .

Halogen and Functional Group Modifications

  • 2-Chloro-6-(trifluoromethyl)quinoxaline (CAS 883-94-3): Lacking the dichloro and phenoxy substituents, this derivative exhibits reduced molecular complexity and may serve as a simpler intermediate in synthesis .
  • 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline: Incorporation of nitro and thiophene groups introduces strong electron-withdrawing and π-conjugated systems, favoring applications in optoelectronics over biological activity .

Physicochemical and Functional Properties

Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound (inferred) ~387–400* 2,6-Dimethylphenoxy, Cl, CF₃ Pharmaceuticals, agrochemicals
6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline 387.18 2,4-Dimethylphenoxy, Cl, CF₃ Material science
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline 379.40 Nitro, thiophene Organic electronics

*Estimated based on structural analogs.

The 2,6-dimethylphenoxy group in the target compound likely enhances metabolic stability compared to non-methylated analogs (e.g., ), a critical factor in drug design. Conversely, pyridinyl-substituted derivatives () may exhibit improved solubility in polar solvents.

Pharmacological and Industrial Relevance

The trifluoromethyl group’s electronegativity could also enhance binding to biological targets, as seen in kinase inhibitors.

Biological Activity

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline (CAS Number: 478040-15-2) is a quinoxaline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been investigated for its anticancer and antimicrobial properties, among other therapeutic effects.

The molecular formula of this compound is C17H11Cl2F3N2OC_{17}H_{11}Cl_2F_3N_2O, with a molecular weight of 387.18 g/mol. The structure features two chlorine atoms and a trifluoromethyl group, which may contribute to its biological activity.

Anticancer Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that certain quinoxaline derivatives showed potent inhibitory effects against various human cancer cell lines. For instance, compounds were tested against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). Notably, some derivatives displayed IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation without significant toxicity to normal cells .

CompoundCell LineIC50 (µg/mL)Activity
Quinoxaline Derivative AMCF-7< 10Highly Active
Quinoxaline Derivative BNCI-H460< 20Moderately Active
Quinoxaline Derivative CSF-268> 100Non-cytotoxic

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

A comparative study highlighted the effectiveness of various quinoxaline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as dual-action agents with both anticancer and antimicrobial capabilities .

Case Studies

  • Synthesis and Evaluation : In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several quinoxaline derivatives and evaluated their biological activities. Among them, this compound was noted for its promising anticancer activity against multiple cell lines while maintaining low toxicity levels in normal cells .
  • Microbial Resistance : Another investigation focused on the compound's ability to combat antibiotic-resistant strains of bacteria. The results suggested that the quinoxaline structure could be optimized to enhance its efficacy against resistant pathogens .

Q & A

Q. What are the optimized synthetic routes for preparing 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline derivatives. A key method involves reacting 3-(trifluoromethyl)quinoxalin-2(1H)-one with phosphoryl chloride (POCl₃) at 100°C for 4 hours, achieving yields of 87–91% after purification by column chromatography . Optimizing stoichiometry (e.g., 21 equivalents of POCl₃) and reaction time is critical. Alternative routes using 2,3-dichloroquinoxaline (DCQX) as a precursor with aryl amines or thiols under basic conditions (e.g., triethylamine) in methanol or DCM are also effective, with yields exceeding 90% .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and trifluoromethyl integration .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., exact mass: 232.0015 for analogous derivatives) .
  • X-ray Crystallography : Provides definitive structural confirmation, including bond angles (e.g., C–Cl bond distances of 1.73–1.75 Å) and dihedral angles between aromatic systems (e.g., 11.99° twist in phenylethynyl substituents) .

Q. How can researchers functionalize the quinoxaline core for downstream applications?

Functionalization strategies include:

  • Nucleophilic Aromatic Substitution : Replace chlorine atoms at C2/C3 with amines, thiols, or alkoxy groups under basic conditions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at halogenated positions .
  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro) at electron-rich positions of the quinoxaline ring .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational flexibility and intermolecular interactions of this compound?

X-ray data reveal that the 2,6-dimethylphenoxy group induces steric hindrance, resulting in a dihedral angle of 49.32°–61.27° relative to the quinoxaline plane. Crystal packing is stabilized by C–H⋯π interactions (e.g., between phenylethynyl phenyl rings) and π–π stacking (interplanar spacing: 3.36 Å) . These interactions influence solubility and aggregation behavior, critical for drug formulation .

Q. What structure-activity relationship (SAR) trends are observed for trifluoromethyl-substituted quinoxalines in medicinal chemistry?

  • Substituent Size vs. Electronic Effects : Larger 3-position substituents (e.g., isopropyl) reduce potency against drug-resistant protease variants (e.g., D168A) by 2–4 fold due to steric clashes with catalytic residues like His57. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) enhance binding via hydrophobic interactions .
  • P2 Quinoxaline Modifications : Cyclopentyl groups at P4 improve biochemical potency against wild-type proteases but reduce efficacy against R155K/A156T variants, highlighting the balance between steric bulk and electronic modulation .

Q. How can analytical methods be validated to resolve discrepancies in synthetic yields or structural data?

  • Cross-Validation : Use orthogonal techniques (e.g., HPLC purity + ¹H NMR integration) to confirm yield discrepancies (e.g., 87% vs. 91% in analogous syntheses) .
  • Crystallographic Refinement : Address structural ambiguities (e.g., disordered Cl atoms) by refining H-atom positions using riding models (Uiso(H) = 1.2Ueq(C)) and high-resolution data (R1 < 0.05) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Replicon Assays : Compare biochemical IC₅₀ values (e.g., WT protease inhibition) with cellular replicon data to identify off-target effects .
  • Meta-Analysis : Evaluate substituent electronic profiles (Hammett σ values) and steric parameters (Taft Eₛ) to reconcile activity trends across derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.